2-Hydroxycyclohexanecarboxylic acid
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Overview
Description
2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring. This compound is known for its white crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Biochemical Pathways
2-Hydroxycyclohexanecarboxylic acid is involved in the biodegradation of phthalates . In this process, phthalic acid is first converted into benzoic acid by a process called decarboxylation. Benzoic acid thus produced is converted to adipic acid by a process known as β-oxidation. During this process, many intermediates are produced such as this compound and 1-cyclohexene-1-carboxylic acid .
Result of Action
As an intermediate in the biodegradation of phthalates, it contributes to the breakdown and removal of these environmental pollutants .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its acidic properties might be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid. This reaction typically uses oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by oxidation to cyclohexanone and subsequent carboxylation. This multi-step process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexanecarboxylic acids.
Scientific Research Applications
2-Hydroxycyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in designing anti-inflammatory and antimicrobial agents.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains only the hydroxyl group without the carboxylic acid group.
Cyclohexanone: Features a ketone group instead of the hydroxyl and carboxylic acid groups.
Uniqueness
2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
17502-32-8 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
SNKAANHOVFZAMR-PHDIDXHHSA-N |
SMILES |
C1CCC(C(C1)C(=O)O)O |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
28131-61-5 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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